9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Overview
Description
The compound 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic molecule featuring a variety of functional groups, including a dioxido tetrahydrothiophene ring, a methoxyphenoxy group, and a dihydrochromeno oxazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol, tetrahydrothiophene, and chromenone derivatives.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalyst Optimization: Using specific catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Fine-tuning temperature, pressure, and solvent systems to improve efficiency.
Purification Techniques: Employing advanced purification methods such as chromatography and recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxido tetrahydrothiophene ring.
Reduction: Reduction reactions can target the oxazinone core, potentially converting it to a more reduced form.
Substitution: The methoxyphenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation Products: Oxidized derivatives of the tetrahydrothiophene ring.
Reduction Products: Reduced forms of the oxazinone core.
Substitution Products: Substituted derivatives at the methoxyphenoxy group.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions, potentially enhancing reaction rates and selectivity.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development:
Biological Probes: Can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Polymer Science: May be used in the synthesis of advanced polymers with unique properties.
Mechanism of Action
The compound’s mechanism of action in biological systems would involve interactions with specific molecular targets, such as enzymes or receptors. The dioxido tetrahydrothiophene ring and oxazinone core could interact with active sites of enzymes, potentially inhibiting or modulating their activity. The methoxyphenoxy group may enhance binding affinity through hydrophobic interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
9-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: Similar structure but with a hydroxy group instead of a methoxy group.
9-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-chlorophenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: Chlorine substituent instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one may confer unique electronic properties, potentially enhancing its reactivity and binding affinity in biological systems compared to its analogs.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar molecules
Biological Activity
The compound 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic molecule characterized by its unique structural features, which include a tetrahydrothiophene moiety and an oxazine ring. This structural complexity suggests potential applications in medicinal chemistry and pharmacology due to its diverse functional groups that may interact with biological targets.
Structural Characteristics
The molecular formula of this compound is C19H21N3O5S, with a molecular weight of approximately 379.4 g/mol. The presence of the tetrahydrothiophene and methoxyphenyl groups indicates potential biological activity, particularly in areas such as anticancer and antimicrobial properties.
Biological Activity Overview
Research into compounds with similar structural motifs has demonstrated significant biological activities. The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Compounds with oxazine rings have been shown to exhibit potent cytotoxic effects against various cancer cell lines. For instance, derivatives of oxazinyl flavonoids have been reported to inhibit the growth of pancreatic cancer cells with IC50 values ranging from 5.11 to 10.8 µM .
- Antimicrobial Properties : Similar compounds have displayed antibacterial activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, suggesting that this compound may also possess antimicrobial properties .
Anticancer Studies
A study involving oxazinyl flavonoids synthesized from flavone derivatives indicated their ability to inhibit virus assembly and showed promising anticancer properties. The interaction of these compounds with biological targets was assessed through molecular docking studies, revealing their potential as therapeutic agents against cancer .
Compound | Cell Line | IC50 (µM) |
---|---|---|
9c | SUIT-2 | 5.5 |
9c | Capan-1 | 5.11 |
9e | Panc-1 | 10.26 |
9n | Capan-1 | 10.49 |
Antimicrobial Studies
The synthesis of various benzothiazine derivatives has shown significant antibacterial activity, supporting the hypothesis that structurally similar compounds may also exhibit similar properties. The evaluation of these compounds included testing against several bacterial strains, yielding promising results in terms of efficacy .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Interaction with Enzymes : The presence of functional groups such as the dioxo tetrahydrothiophene may facilitate interactions with key enzymes involved in cellular processes.
- Cell Cycle Inhibition : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Properties
IUPAC Name |
9-(1,1-dioxothiolan-3-yl)-3-(2-methoxyphenoxy)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO7S/c1-27-18-4-2-3-5-19(18)30-20-11-28-22-15(21(20)24)6-7-17-16(22)10-23(13-29-17)14-8-9-31(25,26)12-14/h2-7,11,14H,8-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIPKWLNRNIYFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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